2-methyl-N-(3-nitrobenzyl)aniline
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Overview
Description
2-methyl-N-(3-nitrobenzyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group at the second position and a nitrobenzyl group at the nitrogen atom of the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-nitrobenzyl)aniline typically involves a multi-step process. One common method includes the nitration of toluene to form 3-nitrotoluene, followed by the reduction of the nitro group to form 3-aminotoluene. This intermediate can then undergo a nucleophilic substitution reaction with benzyl chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-nitrobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
2-methyl-N-(3-nitrobenzyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-nitrobenzyl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-nitrobenzyl)aniline
- 3-methyl-N-(4-nitrobenzyl)aniline
- 4-methyl-N-(4-nitrobenzylidene)aniline
Uniqueness
2-methyl-N-(3-nitrobenzyl)aniline is unique due to the specific positioning of the methyl and nitrobenzyl groups, which can influence its reactivity and interactions compared to similar compounds. This structural uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methyl-N-[(3-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C14H14N2O2/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18/h2-9,15H,10H2,1H3 |
InChI Key |
PZMHFEAVCWYYLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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